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Azane;manganese

Cat. No.: B12340597
M. Wt: 71.969 g/mol
InChI Key: RRZKHZBOZDIQJG-UHFFFAOYSA-N
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Description

Overview of Manganese as a Transition Metal in Coordination Chemistry

Manganese (Mn), with atomic number 25, is a first-row transition metal characterized by its electron configuration [Ar] 3d⁵ 4s². academie-sciences.fracs.orgresearchgate.net This electronic structure underpins its remarkable redox versatility, allowing it to adopt a wide spectrum of oxidation states, from -3 to +7, with +2, +3, +4, +6, and +7 being the most commonly encountered. nih.govrsc.org The +2 oxidation state is particularly prevalent and stable in aqueous solutions, typically appearing as pale pink and exhibiting high-spin characteristics due to its d⁵ configuration. academie-sciences.frnih.govnih.gov Manganese ions are generally paramagnetic, contributing to the magnetic properties of its coordination complexes. nih.gov Its capacity to readily interconvert between these oxidation states makes it indispensable in various catalytic processes and essential for numerous biochemical functions, notably in metalloenzymes. unibo.itresearchgate.net

Ligand Fields and Electronic Configurations in Manganese Complexes

The interaction of manganese ions with ligands, particularly nitrogenous ones, significantly influences the energy levels of its d-orbitals, a phenomenon described by ligand field theory. In an octahedral coordination environment, the five degenerate d-orbitals split into a lower-energy t₂g set and a higher-energy e<0xE1><0xB5><0x8D> set. researchgate.netorientjchem.org The strength of the ligand field, dictated by the nature of the nitrogenous ligand (e.g., ammonia (B1221849), amines, imines), determines the magnitude of this splitting (Δo).

Mn(II) ([Ar] 3d⁵): Due to its half-filled d-shell and typically moderate ligand field strengths from nitrogen donors, Mn(II) complexes are predominantly high-spin. This means electrons occupy all five d-orbitals individually before pairing up, resulting in five unpaired electrons (S=5/2). academie-sciences.frnih.govresearchgate.net The resulting weak ligand field interactions and spin-forbidden d-d transitions contribute to the pale colors observed in many Mn(II) complexes. academie-sciences.fr

Mn(III) ([Ar] 3d⁴): With a d⁴ configuration, Mn(III) complexes can exist as either high-spin (S=2) or low-spin (S=0) states. Strong field ligands, such as cyanide or certain imines, favor the low-spin configuration where electrons preferentially fill the lower-energy t₂g orbitals. Conversely, weak field ligands lead to the high-spin state, where electrons occupy both t₂g and e<0xE1><0xB5><0x8D> orbitals. researchgate.netresearchgate.netresearchgate.net The d⁴ configuration in an octahedral field also makes Mn(III) susceptible to the Jahn-Teller effect, often leading to distortions in the coordination geometry. nih.gov

Historical Context and Evolution of Manganese-Azane Compound Research

The study of coordination chemistry itself gained formal recognition in the 19th century, with early investigations focusing on complexes of metals like cobalt. mdpi.comthieme-connect.de While specific historical milestones for "manganese-azane" (manganese-ammonia) complexes are less distinctly documented than for some other metals, the broader field of coordination chemistry, which includes ammonia as a foundational ligand, has a long history. The isolation of manganese(I) N-heterocyclic carbene (NHC) complexes by Lappert and Pye in 1977 represented an early significant step in organometallic manganese chemistry involving nitrogen-containing ligands. unibo.it More recently, the mid-2010s marked a surge in manganese catalysis, spurred by pioneering work from groups like Beller and Milstein on hydrogenation and dehydrogenation reactions, often employing manganese complexes with nitrogen-rich pincer ligands. nih.govfrontiersin.org This has led to extensive research into manganese complexes with various nitrogenous ligands, including amines, amides, and imines, for applications in catalysis, materials science, and bioinorganic chemistry. unibo.itresearchgate.netineosopen.orgnih.govmdpi.com

Significance of Nitrogenous Ligands in Stabilizing Diverse Manganese Oxidation States

Nitrogen donor ligands are pivotal in stabilizing the wide array of manganese oxidation states. The electronic properties of these ligands—such as their σ-donating ability and potential π-acceptor or donor characteristics—profoundly influence the redox potentials and stability of the manganese center. mdpi.comlehigh.eduorientjchem.org For instance, polyamines and phenanthroline derivatives are known to effectively stabilize the Mn(II) oxidation state. ineosopen.org Anionic nitrogen ligands, such as those found in certain tris-hydroxylamines or deprotonated amides, can provide sufficient electron density to stabilize higher manganese oxidation states like Mn(IV) and Mn(V). researchgate.netrsc.org The coordination environment provided by nitrogen atoms is also critical for manganese's biological functions, as seen in the water-oxidizing complex of photosystem II, where Mn-N coordination is essential for catalytic activity. mdpi.com Research continues to explore multinuclear manganese clusters and complexes featuring nitrogen donors, driven by their relevance to metalloenzymes and the development of single-molecule magnets. nih.govmdpi.com

Data Tables: Representative Manganese-Nitrogen Complexes

The following tables highlight representative examples of manganese complexes with nitrogenous ligands, illustrating their diverse oxidation states, ligand types, coordination geometries, and key properties.

Complex ExampleManganese Oxidation StatePrimary Nitrogenous Ligand TypeCoordination GeometryKey PropertiesReference Snippets
[Mn(NH₃)₆]²⁺+2Ammonia (NH₃)OctahedralHigh-spin d⁵, paramagnetic, pale pink color. mdpi.com academie-sciences.frnih.govmdpi.com
[Mn(en)₃]²⁺+2Ethylenediamine (N,N'-bidentate)OctahedralHigh-spin d⁵, paramagnetic, magnetic moment ~5.9 BM. ineosopen.orgmdpi.comresearchgate.net ineosopen.orgmdpi.comresearchgate.net
[Mn(L)(H₂O)₂]⁺ (Schiff Base)+3Schiff Base (N₂O₂ donor)Pseudo-octahedrald⁴ configuration, can be high-spin (S=2) or low-spin (S=0); Jahn-Teller distortion; high-spin magnetic moment ~4.9-5.0 BM. nih.gov nih.govresearchgate.net
[Mn(CO)₃(NHC)]+1N-Heterocyclic Carbene (N-donor)Piano-stool/Octahedrald⁶ configuration, often low-spin. unibo.itnih.gov unibo.itnih.gov
[(TIMENxyl)Mn(N)]⁺+4Tris(carbene)amine (N-donor)Trigonal Bipyramidald³ configuration, doublet ground state.
[Mn(L)(NCS)(H₂O)] (Schiff Base)+3Schiff Base (N₂O₂ donor)Pseudo-octahedrald⁴ configuration, pseudo-octahedral geometry, axial coordination by water and thiocyanate.
[Mn(PNP)Cl(pyridine)]+2Phosphinoamine (PNP pincer)Distorted Tetrahedrald⁵ high-spin Mn(II) state, magnetic moment 6.0 ± 0.6 μB.

Note: "Azane;manganese" is interpreted as manganese complexes involving ammonia or related nitrogenous ligands. Specific examples are representative of the broader classes of manganese-nitrogen coordination compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3MnN B12340597 Azane;manganese

Properties

Molecular Formula

H3MnN

Molecular Weight

71.969 g/mol

IUPAC Name

azane;manganese

InChI

InChI=1S/Mn.H3N/h;1H3

InChI Key

RRZKHZBOZDIQJG-UHFFFAOYSA-N

Canonical SMILES

N.[Mn]

Origin of Product

United States

Synthetic Methodologies for Azane;manganese and Analogous Complexes

Direct Complexation of Manganese Salts with Azane (B13388619) Ligands

The most straightforward method for preparing manganese-azane complexes is the direct reaction between a manganese salt and an azane ligand, typically ammonia (B1221849). This process can be conducted in various environments, and the outcome is highly sensitive to the reaction conditions.

In aqueous solutions, the reaction of manganese(II) salts with ammonia is well-documented. The simplest ion manganese forms in solution is the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺. libretexts.org When ammonia is introduced, it can act as both a ligand and a Brønsted-Lowry base. libretexts.orglibretexts.org In practice, its basic character dominates in reactions with hexaaquamanganese(II) ions. libretexts.org The addition of ammonia removes protons from the coordinated water molecules, leading to the formation of a neutral complex, manganese(II) hydroxide (B78521), which is insoluble and precipitates out of the solution. libretexts.orglibretexts.org This off-white or pale brown precipitate is susceptible to oxidation by air, turning into darker brown manganese oxides. libretexts.orglibretexts.org

While cationic manganese-ammonia complexes, such as [Mn(NH₃)n]²⁺, are known to form in solution, the precipitation of manganese hydroxide is the predominant outcome under typical aqueous conditions. 911metallurgist.com Unlike other transition metal ions like copper(II) or cobalt(II), the manganese(II) hydroxide precipitate does not redissolve upon the addition of excess ammonia, indicating the low stability of the corresponding manganese-ammine complexes in these conditions. libretexts.orgcrunchchemistry.co.uk

Non-aqueous environments can be used to favor the formation of ammine complexes by avoiding the competing hydroxide precipitation. For instance, reactions in liquid ammonia or organic solvents can yield different coordination compounds.

Stoichiometry and pH are critical factors that dictate the identity of the product in the synthesis of manganese-azane complexes.

pH: Ammonia's role as a base is central to the reaction's outcome. When small amounts of ammonia solution are added to a solution of a hexaaqua metal ion, the pH increases, causing the deprotonation of the aqua ligands and the precipitation of the metal hydroxide. libretexts.orgchemguide.co.uk For manganese, this reaction is particularly prominent. The equilibrium between the hexaaquamanganese(II) ion and its deprotonated forms is shifted towards the insoluble hydroxide as the concentration of the base (ammonia) increases.

Stoichiometry: The ratio of ammonia to manganese ions influences the species present in the solution. While a high concentration of ammonia can, for some metals, lead to the replacement of water ligands to form ammine complexes, this is not the case for manganese in aqueous solutions. libretexts.orgcrunchchemistry.co.uk Even with excess ammonia, the manganese hydroxide precipitate remains. crunchchemistry.co.uk However, studies on manganese-ammonia solutions for hydrometallurgical processes suggest the formation of up to four cationic ammine complexes, Mn(NH₃)₄²⁺, can be achieved under specific concentrations of ammonia and ammonium (B1175870) salts, which suppress the formation of the hydroxide precipitate. 911metallurgist.com

Table 1: Influence of Reaction Conditions on Direct Complexation
Reaction EnvironmentReactantsKey ConditionsPrimary ProductReference
Aqueous[Mn(H₂O)₆]²⁺, NH₃(aq)Small amount of NH₃Mn(OH)₂ (precipitate) libretexts.orglibretexts.org
Aqueous[Mn(H₂O)₆]²⁺, NH₃(aq)Excess NH₃Mn(OH)₂ (precipitate, does not redissolve) libretexts.orgcrunchchemistry.co.uk
Aqueous with Ammonium SaltsMnO, NH₄⁺ salts, NH₃(aq)Controlled NH₃ and NH₄⁺ concentrationsSoluble [Mn(NH₃)n]²⁺ complexes (n=1-4) 911metallurgist.com

Hydrothermal Synthesis Routes for Manganese-Azane Frameworks

Hydrothermal synthesis is a method that utilizes high temperatures and pressures in aqueous solutions to promote the crystallization of materials that are insoluble under ordinary conditions. This technique is particularly useful for creating robust, extended structures like metal-organic frameworks (MOFs) and zeolites.

In the context of manganese-azane frameworks, this method can be used to incorporate manganese ions into porous structures templated by nitrogen-containing organic molecules. For example, a manganese-containing MFI-type zeolite, Mn-ZSM-5, was synthesized via a one-step hydrothermal process. nih.gov This synthesis used manganese(III)-acetylacetonate as the manganese source and tetrapropylammonium hydroxide as an organic template at a pH of 11, resulting in a highly crystalline structure with manganese incorporated into the zeolite framework. nih.gov Although the nitrogen source here is an organic ammonium hydroxide rather than simple azane, it demonstrates the principle of using hydrothermal conditions to build manganese-nitrogen-containing frameworks. Similarly, two-dimensional manganese(II) MOFs have been synthesized using nitrogen-containing organic linkers, where the framework is built up from manganese centers connected by these ligands under solvothermal conditions. rsc.org

Table 2: Hydrothermal Synthesis of Manganese-Containing Frameworks
ProductManganese SourceNitrogen/Template SourceConditionsReference
Mn-ZSM-5 (Zeolite)Manganese(III)-acetylacetonateTetrapropylammonium hydroxidepH = 11, 2 days nih.gov
2D Mn(II) MOFMnCl₂·4H₂O5,5'-(anthracene-9,10-diyl)diisophthalic acidSolvothermal rsc.org

Ligand Exchange Reactions in Manganese Coordination Chemistry

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uk In aqueous solutions of transition metals, water molecules are common ligands that can be exchanged for others, such as ammonia. libretexts.orgcrunchchemistry.co.uk

The process is typically driven by factors like the higher concentration of the incoming ligand or the formation of stronger dative covalent bonds. crunchchemistry.co.uk For many transition metals, adding concentrated aqueous ammonia to a solution of the hexaaqua ion leads to the sequential replacement of water ligands with ammonia ligands, often resulting in a distinct color change. libretexts.orgchemguide.co.uk

However, the reaction for the hexaaquamanganese(II) ion is an exception to this common trend. As discussed previously, the addition of ammonia primarily functions as a base, causing precipitation of manganese(II) hydroxide. libretexts.orglibretexts.org This precipitation reaction effectively prevents the straightforward ligand exchange pathway that would lead to a soluble hexaamminemanganese(II) complex, [Mn(NH₃)₆]²⁺. The hydroxide precipitate's lack of solubility in excess ammonia further underscores the difference in the coordination chemistry of manganese compared to other first-row transition metals like cobalt or copper under these conditions. crunchchemistry.co.uk

Template-Directed Synthesis of Azane;Manganese Macrocycles

Template-directed synthesis is a powerful strategy for constructing complex, cyclic molecules (macrocycles) that would be difficult to form through simple self-assembly. In this approach, a metal ion or another molecule acts as a template, organizing the reactant components in a specific orientation that facilitates the desired ring-closing reaction. nih.gov

Manganese ions can serve as effective templates for the synthesis of macrocycles containing nitrogen donor atoms (azane functionalities). For instance, Mn(II) ions have been used in the one-pot template synthesis of a triaza-dioxa macrocyclic system. nih.gov In this process, the Mn(II) ion coordinates to the precursor molecules, holding them in proximity and in the correct conformation for the cyclization reaction to occur, which is then followed by a reduction step. nih.gov

Green Chemistry Approaches in Manganese-Azane Compound Preparation

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of coordination compounds.

In the context of manganese chemistry, green approaches often involve the use of environmentally benign solvents, non-toxic reagents, and energy-efficient methods.

Aqueous Solvents: Many of the fundamental reactions of manganese salts, including complexation with nitrogen-containing ligands, are performed in water, which is considered the greenest solvent. redalyc.org

Bio-based Reagents: A significant area of research is the "green synthesis" of manganese oxide nanoparticles using plant extracts. nih.govedu.krd For example, extracts from lemon and turmeric have been used as reducing and stabilizing agents, respectively, to produce manganese nanoparticles from manganese acetate. japsonline.com While focused on nanoparticles, this methodology highlights the potential for using natural, renewable products in manganese chemistry, which could be extended to the synthesis of discrete coordination complexes.

Mild Reaction Conditions: Green synthesis often favors reactions that occur at ambient temperature and pressure, reducing energy consumption. The oxidation of organic compounds using a system of manganese sulphate and Oxone® in water is an example of a method that proceeds under mild conditions. redalyc.org

These approaches point towards a more sustainable future for the synthesis of manganese compounds, including those with azane and related ligands, by minimizing environmental impact.

Organometallic Synthesis Pathways for Manganese-Azane Adducts

The synthesis of manganese complexes featuring azane (ammonia) and related amido ligands is a field of significant interest, driven by the diverse reactivity and catalytic potential of such species. Organometallic routes provide a versatile toolkit for accessing these compounds, particularly for stabilizing manganese in lower oxidation states and coordination numbers. The methodologies often involve the use of carefully selected precursor complexes and ancillary ligands to control the stoichiometry and geometry of the final product. Key starting materials in organometallic synthesis include manganese carbonyls, such as dimanganese decacarbonyl (Mn₂[CO]₁₀), and manganese(II) halides, which can be elaborated through ligand substitution, salt metathesis, and redox reactions.

Routes to Low-Coordinate Manganese-Azane Complexes

Achieving low-coordinate manganese-azane complexes, particularly those with coordination numbers of two or three, presents a synthetic challenge due to the tendency of small ligands like ammonia or simple amides to bridge metal centers or support higher coordination geometries. Consequently, a primary strategy in this area is the use of sterically demanding ancillary ligands that kinetically stabilize coordinatively unsaturated manganese centers.

One prominent route involves the use of bulky amido ligands. For instance, the synthesis of a two-coordinate manganese(I) amido dimer has been achieved starting from a two-coordinate manganese(0) precursor stabilized by a sterically encumbering amido ligand. nih.gov This transformation highlights the utility of low-valent manganese synthons in accessing low-coordinate Mn(I) species through redox reactions. The general approach can be represented as:

Step 1: Synthesis of a low-valent Mn(0) precursor: A suitable manganese(II) precursor is reduced in the presence of a bulky amido ligand (L) to yield a low-coordinate Mn(0) complex.

Step 2: Conversion to a Mn(I) dimer: The Mn(0) complex can then be used as a synthon to prepare two-coordinate Mn(I) dimers. nih.gov

Another significant pathway is through salt metathesis reactions. The reaction of manganese(II) halides with alkali metal salts of bulky primary amines has been successfully employed to synthesize two-coordinate, homoleptic manganese(II) primary amido complexes. nih.gov While these are Mn(II) species, they serve as crucial precursors for accessing Mn(I) complexes through subsequent reduction. The choice of the bulky substituent on the amido ligand is critical to prevent the formation of polymeric or higher-coordinate species. nih.gov

Table 1: Synthetic Approaches to Low-Coordinate Manganese-Azane Analogues

Precursor Reagent(s) Product Type Key Feature
Mn(II) halide Lithium salt of a bulky primary amine Two-coordinate Mn(II) primary amido complex Steric hindrance from the ligand prevents oligomerization. nih.gov

Strategies for Manganese(I) Azane Complexes

The synthesis of manganese(I) complexes featuring azane-type ligands often commences from readily available manganese carbonyl precursors. Dimanganese decacarbonyl (Mn₂[CO]₁₀) and its derivatives, such as bromopentacarbonylmanganese(I) (Mn[CO]₅Br), are versatile starting points for introducing nitrogen-based ligands. rsc.org

A common strategy involves the substitution of carbonyl ligands. For example, the reaction of Mn(CO)₅Br with protic amines bearing cyclic amidine substituents has been shown to produce cationic mononuclear Mn(I) complexes. rsc.org In these reactions, the amine ligand displaces one or more carbonyl groups and the bromide ion to form a stable coordination complex. The general reaction can be summarized as:

Mn(CO)₅Br + L → [Mn(CO)₃L]⁺Br⁻ + 2CO (where L is a tridentate amine ligand)

This method is adaptable for a range of N-donor ligands, and the resulting Mn(I) complexes are often stabilized by the chelate effect if polydentate amines are used.

Another important pathway involves the use of manganese(II) amido complexes as precursors. Dimeric manganese(II) amido complexes of the type [LMn(μ-NH₂)]₂ have been synthesized through the reaction of dimeric manganese(II) halide precursors, [LMn(μ-Cl)]₂, with an appropriate amide source. rsc.org These dimeric structures feature bridging amido ligands. While these are Mn(II) complexes, their synthesis provides a foundational methodology for creating Mn-N bonds that could potentially be followed by a reduction step to access Mn(I) species. The synthesis of the Mn(II) amido dimer is as follows:

[LMn(μ-Cl)]₂ + 2 KNH₂ → [LMn(μ-NH₂)]₂ + 2 KCl (where L is a supporting ligand)

Furthermore, the oxidative cleavage of Mn₂[CO]₁₀ can generate cationic [Mn(CO)₅]⁺ fragments, which are highly electrophilic and can react with neutral N-donor ligands like ammonia to form manganese(I) ammine complexes. acs.org This approach requires a potent one-electron oxidant and a weakly coordinating solvent to generate the coordinatively unsaturated manganese cation. acs.org

Table 2: Key Precursors and Methods for Manganese(I)-Azane Complexes

Precursor Reagent(s)/Method Product Type
Mn(CO)₅Br Protic amines/amidine ligands Cationic Mn(I) carbonyl ammine/amido complexes. rsc.org
[LMn(μ-Cl)]₂ Potassium amide Dimeric Mn(II) amido-bridged complex (precursor to Mn(I)). rsc.org

Structural Elucidation and Characterization of Azane;manganese Systems

Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the vibrational modes of coordinated azane (B13388619) ligands and the manganese-nitrogen bond itself. When an ammonia (B1221849) (NH₃) molecule coordinates to a manganese ion, its vibrational frequencies are altered compared to the free ligand.

The key vibrational modes of a coordinated ammonia molecule include:

Symmetric and Asymmetric N-H Stretching (ν(N-H)) : These high-frequency bands, typically found in the 3100-3400 cm⁻¹ region, are sensitive to the strength of the Mn-N bond and hydrogen bonding interactions.

Symmetric (δₛ(NH₃)) and Degenerate (δₐₛ(NH₃)) Deformation Modes : These "bending" vibrations occur at lower frequencies, generally in the 1600-1650 cm⁻¹ (degenerate) and 1100-1350 cm⁻¹ (symmetric) regions. Their positions can shift upon coordination.

Rocking Mode (ρᵣ(NH₃)) : This mode, involving the rocking of the NH₃ unit, appears at even lower frequencies, typically between 650-850 cm⁻¹.

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance in Azane;Manganese Complexes
N-H Stretching (ν(N-H))3100 - 3400Indicates coordination and involvement in hydrogen bonding.
NH₃ Degenerate Deformation (δₐₛ(NH₃))1600 - 1650Shift upon coordination reflects changes in H-N-H bond angles.
NH₃ Symmetric Deformation (δₛ(NH₃))1100 - 1350Sensitive to the coordination environment.
NH₃ Rocking (ρᵣ(NH₃))650 - 850Its presence and position confirm coordinated ammonia.
Mn-N Stretching (ν(Mn-N))300 - 450Direct evidence of the manganese-azane coordinate bond. Current time information in Cass County, US.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the d-orbitals of the manganese ion. The energy and intensity of these transitions are dictated by the oxidation state of manganese, its coordination geometry, and the ligand field strength of the azane ligands.

Manganese(II) Complexes : High-spin Mn(II) has a d⁵ electronic configuration. In an octahedral field created by six azane ligands, all d-d electronic transitions are spin-forbidden, as they require the spin of an electron to flip. Consequently, Mn(II) ammine complexes are typically very pale pink and exhibit extremely weak absorption bands with very low molar absorptivity (ε < 1 L mol⁻¹ cm⁻¹). researchgate.netxpsfitting.com

Manganese(III) Complexes : Mn(III) has a d⁴ electronic configuration. In a high-spin octahedral environment, it has one spin-allowed d-d transition (⁵E₉ → ⁵T₂₉). This transition is responsible for the observable color (typically reddish-brown) of Mn(III) complexes and results in absorption bands of moderate intensity. acs.org Jahn-Teller distortion, common in d⁴ octahedral complexes, can further split the energy levels, leading to multiple absorption bands.

Charge-Transfer (CT) Bands : In addition to d-d transitions, highly intense charge-transfer bands can be observed. These involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). LMCT transitions are particularly prominent in complexes with high manganese oxidation states, such as the intensely purple permanganate (B83412) ion (MnO₄⁻), where an electron is transferred from an oxygen p-orbital to an empty manganese d-orbital. researchgate.netechemi.comcambridge.org These transitions are both spin- and Laporte-allowed, leading to very high molar absorptivities (ε >> 1000 L mol⁻¹ cm⁻¹). researchgate.net

Manganese Oxidation Stated-ConfigurationType of TransitionSelection RuleTypical AppearanceMolar Absorptivity (ε)
Mn(II)d⁵ (high-spin)d-dSpin-forbiddenVery pale pink / colorless&lt; 1 L mol⁻¹ cm⁻¹ researchgate.netxpsfitting.com
Mn(III)d⁴ (high-spin)d-dSpin-allowedRed-brown / colored~10-100 L mol⁻¹ cm⁻¹
Mn(VII) (e.g., in MnO₄⁻)d⁰LMCTAllowedIntense purple&gt; 1000 L mol⁻¹ cm⁻¹ cambridge.orgresearchgate.net

The application of Nuclear Magnetic Resonance (NMR) spectroscopy to manganese-azane complexes is significantly complicated by the paramagnetic nature of both common oxidation states, Mn(II) (d⁵) and Mn(III) (d⁴). The unpaired electrons on the metal center provide a powerful relaxation mechanism for nearby nuclei, leading to substantial broadening of NMR signals.

Challenges in Paramagnetic NMR:

Line Broadening : The primary challenge is the rapid nuclear relaxation (short T₁ and T₂ relaxation times) induced by the fluctuating magnetic field of the unpaired electrons. This effect is particularly severe for Mn(II), which has a long electronic relaxation time, often resulting in proton signals that are broadened beyond detection. researchgate.net

Hyperfine Shifts : Nuclei in paramagnetic molecules experience large chemical shifts, known as hyperfine or paramagnetic shifts, which can spread resonances over a range of hundreds of ppm. semanticscholar.org This shift is a sum of two contributions:

Contact (Fermi) Shift : Arises from the delocalization of unpaired electron spin density onto the observed nucleus.

Pseudocontact (Dipolar) Shift : Arises from the through-space dipolar interaction between the nuclear magnetic moment and the anisotropic magnetic susceptibility of the paramagnetic metal center.

Despite these challenges, some information can be obtained, particularly for Mn(III) systems, which may yield resolved, albeit broad and shifted, spectra. osti.govnih.gov For example, ¹H NMR spectra of Mn(III) complexes have been reported to show isotropically shifted resonances. osti.gov The protons of coordinated azane ligands would be expected to show very broad signals shifted significantly from their typical diamagnetic positions. Due to these difficulties, there are very few reports on the NMR characterization of simple manganese-azane complexes.

NucleusExpected Observation in Mn(II) ComplexesExpected Observation in Mn(III) ComplexesKey Challenges & Notes
¹HSignals typically broadened beyond detection. researchgate.netVery broad, hyperfine-shifted signals may be observable. osti.govnih.govSevere paramagnetic broadening due to unpaired electrons.
¹³CExtremely difficult to observe due to broadening and low natural abundance.Potentially observable with specialized techniques but highly challenging.Combines paramagnetic broadening with low sensitivity.
³¹PBroad signals expected if phosphine (B1218219) co-ligands are present.Broad, significantly shifted signals expected.Applicable only to mixed-ligand complexes containing phosphines.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct technique for studying the electronic spin state of manganese centers. It provides detailed information on the electronic environment of the unpaired electrons.

Manganese(II) (S=5/2) : High-spin Mn(II) is a d⁵ ion with a total electron spin S=5/2. In a magnetic field, this gives rise to six spin levels (Mₛ = ±5/2, ±3/2, ±1/2). The EPR spectrum is characterized by:

g-value : For Mn(II), the g-value is typically isotropic and very close to the free-electron value of ~2.00, due to the spherically symmetric electronic ground state (⁶S). researchgate.net

Zero-Field Splitting (ZFS) : Interactions with the ligand field (crystal field) lift the degeneracy of the Mₛ levels even at zero magnetic field. This ZFS (described by parameters D and E) results in a "fine structure" consisting of five allowed (ΔMₛ = ±1) transitions. semanticscholar.org

Hyperfine Coupling : The electron spin couples to the nuclear spin of the ⁵⁵Mn isotope (I=5/2, 100% natural abundance). This interaction splits each of the fine structure lines into a sextet (2I+1 = 6 lines), leading to a characteristic and often complex spectrum. The hyperfine coupling constant, A(⁵⁵Mn), is typically around 90-95 G (≈265 MHz) for Mn(II) in an ionic environment and can provide insight into the covalency of the Mn-ligand bonds. researchgate.netresearchgate.net

Manganese(III) (S=2) : High-spin Mn(III) is a d⁴ ion with S=2. These are non-Kramers ions, and their EPR signals can be more challenging to observe. They often exhibit a large ZFS, which may render the complex "EPR-silent" at conventional X-band frequencies (≈9.5 GHz). High-frequency and -field EPR (HFEPR) is often necessary to characterize these systems. osti.gov When observable, the spectra provide information about the large ZFS parameters that arise from the Jahn-Teller distorted geometry.

ParameterDescriptionTypical Value/Observation for Mn(II)Typical Value/Observation for Mn(III)
Spin State (S)Total electron spin quantum number.5/2 (high-spin)2 (high-spin)
g-valueSpectroscopic splitting factor.Isotropic, g ≈ 2.00 researchgate.netIsotropic, g ≈ 2.00 osti.gov
Zero-Field Splitting (D, E)Splitting of Mₛ levels in the absence of a magnetic field.Variable, gives rise to fine structure.Often large (D > 1 cm⁻¹), requiring HFEPR. osti.gov
Hyperfine Coupling (A(⁵⁵Mn))Interaction with the I=5/2 ⁵⁵Mn nucleus.~90-95 G, splits each transition into 6 lines. researchgate.netresearchgate.netObservable, provides structural information.

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing definitive information on the molecular weight and composition of manganese-azane complexes. Soft ionization techniques are essential to transfer these non-volatile complexes into the gas phase without extensive decomposition.

Electrospray Ionization (ESI-MS) : This is a widely used technique for coordination compounds. The complex is dissolved in a suitable solvent and sprayed through a charged capillary, forming gaseous ions. ESI-MS is particularly effective for analyzing intact ionic complexes. The resulting spectrum can show the molecular ion of the complex, such as [Mn(NH₃)ₙ]²⁺ or fragments corresponding to the loss of one or more neutral azane ligands. osti.gov For example, a complex might show a primary peak for [Mn(L)(NH₃)]⁺ and a secondary peak for [Mn(L)]⁺, confirming the presence of a labile ammonia ligand.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) : In MALDI, the complex is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte. MALDI is also a soft ionization method suitable for coordination complexes, though it can be more challenging for low molecular weight species due to potential interference from matrix peaks. researchgate.net

Fragmentation Analysis : By inducing fragmentation within the mass spectrometer (e.g., in tandem MS/MS experiments), the connectivity and lability of the ligands can be probed. For a manganese-azane complex, the most common fragmentation pathway is the sequential loss of neutral ammonia (NH₃, 17 Da) ligands. This pattern of neutral loss helps to confirm the number of azane ligands coordinated to the manganese center.

TechniqueIonization MethodInformation ObtainedTypical Fragmentation Pathway
ESI-MSSoft ionization from solution.Molecular weight of intact ionic complexes; solution speciation. osti.govkseeg.orgSequential loss of neutral ligands (e.g., NH₃).
MALDI-TOFSoft ionization from a solid matrix.Molecular weight verification, often for larger or less soluble complexes. researchgate.netLoss of ligands and/or counter-ions.
Tandem MS (MS/MS)Collision-Induced Dissociation (CID).Structural connectivity and ligand lability.Controlled, sequential loss of ligands.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation state of elements within a complex. By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

For manganese-azane systems, XPS can determine the oxidation state of manganese and confirm the coordination of the nitrogen ligand.

Mn 2p Spectrum : The Mn 2p region shows two peaks, Mn 2p₃/₂ and Mn 2p₁/₂, due to spin-orbit coupling. The binding energy of the Mn 2p₃/₂ peak is sensitive to the oxidation state, generally increasing as the oxidation state increases. For example, reported binding energies are approximately 641.4 eV for Mn(II)O, 641.4-641.8 eV for Mn(III)₂O₃, and 641.8-642.4 eV for Mn(IV)O₂. thermofisher.comthermofisher.com The peaks are often broad due to multiplet splitting, and shake-up satellite features can also be present, which are diagnostic for certain oxidation states like Mn(II). semanticscholar.orgthermofisher.com

Mn 3s Spectrum : A more reliable method for determining the manganese oxidation state is the analysis of the Mn 3s peak. This peak is split into a doublet due to the exchange interaction between the 3s electron and the unpaired 3d valence electrons (multiplet splitting). The magnitude of this energy separation (ΔE₃ₛ) is highly sensitive to the number of 3d electrons and thus the oxidation state. The splitting decreases as the oxidation state increases. cambridge.org

Mn(II) (d⁵): ΔE₃ₛ ≈ 5.5 - 6.0 eV

Mn(III) (d⁴): ΔE₃ₛ ≈ 4.5 - 5.3 eV

Mn(IV) (d³): ΔE₃ₛ ≈ 4.0 - 4.7 eV

N 1s Spectrum : The binding energy of the N 1s core level provides evidence for the coordinated azane ligand. For coordinated ammonia or amine groups (C-NH₂), the N 1s peak typically appears around 399-400 eV. This distinguishes it from other nitrogen species like nitrides (~397 eV) or nitrates (>405 eV).

Spectral RegionParameterUtility for Oxidation State DeterminationTypical Binding Energy (BE) / Splitting (ΔE)
Mn 2p₃/₂Binding EnergyBE increases with oxidation state, but overlap can occur.~641.4 eV (MnII), ~641.8 eV (MnIII), ~642.4 eV (MnIV) echemi.comthermofisher.com
Mn 3sMultiplet Splitting (ΔE₃ₛ)Excellent diagnostic; ΔE decreases as oxidation state increases. researchgate.netcambridge.org~6.0 eV (MnII), ~5.3 eV (MnIII), ~4.7 eV (MnIV) cambridge.orgthermofisher.com
N 1sBinding EnergyConfirms presence of coordinated azane/amine ligand.~399 - 400 eV

Diffraction-Based Structural Analysis

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) stands as a definitive technique for the precise determination of molecular structures. For this compound systems, SCXRD analysis provides unambiguous data on the coordination geometry of the manganese center, the Mn-N bond distances, and the packing of the complex ions in the crystal lattice.

In the N-terminal domain of calmodulin complexed with manganese, for instance, X-ray structures show the Mn²⁺ ion in each EF-hand loop with an identical octahedral ligand geometry. nih.gov In one loop, the manganese ion is coordinated by an axial ligand from Asp20, two equatorial ligands from the oxygen atoms of Asp22 and Asp24, a backbone carbonyl oxygen from Thr26, and two water molecules completing the six-coordinate sphere. nih.gov The ability of ligands to substitute is also observed; X-ray crystallographic studies of a manganese(II) macrocyclic pentaamine complex revealed that a chloride ligand on the manganese(II) can be replaced by oxygen-containing ligands like methanol (B129727).

Table 1: Selected Crystallographic Data for a Manganese-Azane System Interactive table available in the digital version.

Parameter [Mn(PAHP)]
Chemical Formula [Mn(C₂₃H₃₄ClN₅)]
Crystal System Data not specified
Coordination Geometry Octahedral (with solvent ligands)

| Note | The chloride ligand on manganese(II) can be substituted by oxygen-containing ligands such as methanol. |

Powder X-ray Diffraction (PXRD) for Bulk Phase Identification

Powder X-ray diffraction (PXRD) is an essential tool for confirming the phase purity and identifying the crystal structure of bulk, polycrystalline materials. It is particularly useful for characterizing newly synthesized this compound compounds and for monitoring structural changes during processes like ammonia absorption or desorption.

Studies on hexaamminemanganese(II) halides, Mn(NH₃)₆X₂ (where X = Cl, Br), have utilized PXRD to confirm their structure. These complexes are isostructural, crystallizing in a cubic system with the Fm-3m space group. researchgate.netmdpi.com The lattice parameters are determined with high precision, providing a fingerprint for these specific compounds. researchgate.netmdpi.com PXRD is also employed to study mixed-ligand complexes of Mn(II), where it has been used to determine that the crystal systems can be hexagonal or triclinic depending on the co-ligands. cambridge.org Furthermore, PXRD patterns are used to confirm the nano-sized nature of some manganese complexes by estimating particle size using the Scherrer equation. nih.gov

Table 2: PXRD Data for Hexaamminemanganese(II) Halides Interactive table available in the digital version.

Compound Crystal System Space Group Lattice Parameter (a) Reference
Mn(NH₃)₆Cl₂ Cubic Fm-3m 10.2742(6) Å researchgate.netmdpi.com

| Mn(NH₃)₆Br₂ | Cubic | Fm-3m | 10.527(1) Å | researchgate.netmdpi.com |

Thermal Analysis of this compound Compounds

Thermal analysis techniques are critical for understanding the stability and decomposition pathways of this compound compounds upon heating. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative information on mass changes and heat flow associated with thermal events.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For this compound complexes, TGA is used to study the processes of dehydration and deammoniation.

The thermal decomposition of Mn(NH₃)₆X₂ (X = Cl, Br) shows a distinct three-stage mass loss, which corresponds to the sequential release of ammonia molecules. mdpi.com The process involves the release of four, one, and then one final NH₃ equivalent. mdpi.com Similarly, studies on manganese(II) complexes with glycine (B1666218) show that heating first leads to the release of water molecules, followed by a multi-stage decomposition of the glycine ligand. researchgate.net The final residue depends on the atmosphere; in air, it is typically Mn₂O₃, which transforms to Mn₃O₄ at higher temperatures (around 930°C), while in a nitrogen atmosphere, the complexes decompose to MnO. researchgate.net The decomposition of rhodochrosite (MnCO₃) also proceeds through stages, forming Mn₂O₃ initially, which then reduces to Mn₃O₄ at higher temperatures. mdpi.com

Table 3: TGA Decomposition Stages for Mn(NH₃)₆Cl₂ Interactive table available in the digital version.

Decomposition Stage NH₃ Equivalents Released Temperature Range Final Product (in N₂) Reference
1 4 Onset below 323 K Mn(NH₃)₂Cl₂ mdpi.com
2 1 Intermediate Mn(NH₃)Cl₂ mdpi.com

| 3 | 1 | Final | MnCl₂ | mdpi.com |

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic and exothermic transitions, such as melting, crystallization, and decomposition.

For Mn(NH₃)₆Cl₂, DSC (or the closely related Differential Thermal Analysis, DTA) reveals four distinct endothermic events with minima at 379.3 K, 490.6 K, 556.7 K, and 574.5 K, which correlate to the mass loss steps observed in TGA. mdpi.com The bromide analogue, Mn(NH₃)₆Br₂, shows three distinct endothermic events at 407.5 K, 516.6 K, and 565.2 K. mdpi.com In the study of manganese dioxide's interaction with ammonium (B1175870) chloride, a deep endothermic effect is observed between 193-309 °C, which is attributed to the overlapping effects of decomposition and redox processes. researchgate.net The thermal decomposition of manganese(II) complexes with L-proline also shows an initial endothermic event corresponding to the loss of a water molecule. researchgate.net

Table 4: DSC Endothermic Events for the Deammoniation of Mn(NH₃)₆Cl₂ Interactive table available in the digital version.

Event Peak Minimum Temperature (K) Associated Process Reference
1 379.3 Release of NH₃ mdpi.com
2 490.6 Release of NH₃ mdpi.com
3 556.7 Release of NH₃ mdpi.com

| 4 | 574.5 | Release of NH₃ | mdpi.com |

Electrochemical Characterization and Redox Properties

Manganese is known for its versatile redox chemistry, existing in multiple oxidation states. rsdjournal.org The electrochemical properties of its azane complexes are of fundamental interest, defining their behavior in electron transfer reactions.

The redox chemistry of manganese is central to its function in various systems. researchgate.net The Mn(II/III) and Mn(III/IV) redox couples are particularly significant. In aqueous systems, the standard potential for the Mn³⁺/Mn²⁺ couple is relatively high, but in coordination complexes, these potentials can be significantly altered by the ligand environment. For aprotic systems, the range of redox potentials for manganese complexes can be quite broad. researchgate.net For example, the Mn(IV)/(III) couple can range from +2.01 V to -0.96 V depending on the ligand system and solvent. researchgate.net

Cyclic voltammetry studies on certain manganese complexes have shown that the Mn(II/III) redox potential can be systematically tuned over a range of 0.30 V (from E₁/₂ = 0.27 V to 0.57 V) through electronic modifications of the ligands. acs.org This tunability is crucial for designing complexes with specific redox properties. The study of the [Mn(dgpy)₂]ⁿ⁺ series successfully characterized the full d³-d⁵ redox series (Mn(IV), Mn(III), Mn(II)), demonstrating the accessibility of multiple oxidation states within a stable coordination sphere. nih.gov

Table 5: Representative Redox Potentials for Manganese Couples Interactive table available in the digital version.

Redox Couple Potential Range (vs. NHE) System/Conditions Reference
Mn(III)/Mn(II) +1.30 V to lower values Aprotic media, varies with ligand researchgate.net
Mn(IV)/Mn(III) +2.01 V to -0.96 V Aprotic media, varies with ligand researchgate.net

| Mn(II)/Mn(III) | +0.27 V to +0.57 V | Tunable complexes in aqueous buffer | acs.org |

Cyclic Voltammetry of Manganese-Azane Complexes

Cyclic voltammetry (CV) is a pivotal electrochemical technique used to probe the redox properties of manganese-azane complexes. This method provides insights into the electron transfer processes, stability of different oxidation states, and the influence of the ligand environment on the metal center.

In studies of manganese(III) complexes with bisphenolate ligands containing amine functionalities, CV scans in acetonitrile (B52724) solution reveal a one-electron Mn(III)/Mn(II) redox process. arkat-usa.org This process is often irreversible or quasi-reversible. arkat-usa.orgnih.gov For a series of Mn(III) complexes with tetradentate ligands incorporating both amine and imine nitrogens, the half-wave potential (E1/2) values for the Mn(III)/Mn(II) couple were observed in the range of 279–320 mV. arkat-usa.org Well-defined electrochemical responses for the Mn(III)/Mn(IV) redox couple are not always observable, indicating that this oxidation may be inaccessible or unstable under the experimental conditions. arkat-usa.org

The nature of the ligand significantly impacts the electrochemical behavior. For instance, in manganese complexes with phenanthroline derivatives immobilized in a Nafion layer, the redox couples are quasi-reversible at low scan rates (up to 20 mV s⁻¹) and become irreversible at higher rates. nih.gov The peak potential difference (ΔEp) changes with the scan rate, a characteristic of such systems. nih.gov

The table below summarizes representative electrochemical data for selected manganese-azane complexes.

ComplexRedox CoupleE1/2 (mV vs. Ag/Ag+)SolventReference
[Mn(L1)Cl] (L1 = bisphenolate ligand)Mn(III)/Mn(II)279Acetonitrile arkat-usa.org
[Mn(L2)Cl] (L2 = bisphenolate ligand)Mn(III)/Mn(II)293Acetonitrile arkat-usa.org
[Mn(L3)Cl] (L3 = bisphenolate ligand)Mn(III)/Mn(II)320Acetonitrile arkat-usa.org
[Mn(L4)Cl] (L4 = bisphenolate ligand)Mn(III)/Mn(II)308Acetonitrile arkat-usa.org

Understanding Variable Oxidation States and Their Accessibility

Manganese is renowned for its ability to exhibit a wide range of oxidation states in its compounds, more so than any other transition metal. rsc.org This chemical versatility is fundamental to its role in both synthetic chemistry and biological systems. The accessible oxidation states for manganese typically range from +2 to +7. rsc.orgrsc.orgmdpi.com The most common and stable states are +2, +4, and +7, though the less common +3, +5, and +6 states are also readily prepared and studied. rsc.org

The origin of this variability lies in manganese's electronic configuration, [Ar] 3d⁵4s². rsc.org The 4s and 3d orbitals are very close in energy, allowing for the removal or sharing of a variable number of electrons from both subshells. rsc.org Manganese has a total of seven valence electrons (two in the 4s subshell and five in the 3d subshell), and its ability to lose different numbers of these electrons facilitates the range of observed oxidation states.

In the context of azane-containing complexes, the nature of the coordinating ligands plays a crucial role in stabilizing a particular oxidation state. The donor atoms of the azane ligands, typically nitrogen, form coordinate bonds with the manganese ion. The strength and geometry of these bonds, influenced by the ligand's electronic and steric properties, can make certain oxidation states more or less accessible. For example, strong sigma-donating and pi-accepting ligands can stabilize higher oxidation states, while bulky ligands might favor lower coordination numbers and potentially different oxidation states. The rich redox chemistry observed in cyclic voltammetry studies is a direct consequence of the accessibility of these multiple oxidation states. arkat-usa.org

Chelation Modes and Ligand Architectures in Manganese-Azane Compounds

Monodentate and Polydentate Azane/Amine Ligands

A ligand is a species that donates a pair of electrons to a central metal ion to form a coordinate bond. Ligands can be classified based on the number of donor atoms that bind to the metal center.

Monodentate ligands are species that can donate only one pair of electrons and thus form one coordinate bond. In manganese-azane chemistry, simple amines or ammonia can act as monodentate ligands.

Polydentate ligands (also known as multidentate ligands) can donate multiple pairs of electrons from different atoms within the same ligand molecule, forming multiple coordinate bonds with the metal ion. This results in the formation of a chelate ring, which enhances the stability of the complex (the chelate effect).

Azane-based ligands frequently act as polydentate chelators in manganese complexes. Bidentate ligands, which form two bonds, are common. For example, a new bidentate Schiff base ligand derived from ethylene (B1197577) diamine was shown to coordinate to Mn(II) through two nitrogen atoms. Tridentate ligands, forming three bonds, are also prevalent. In one study, a thiocarbohydrazone ligand was found to act as a neutral tridentate N₂S-donor in a mononuclear Mn(II) compound. More complex macrocyclic ligands can be polydentate, offering multiple nitrogen and sometimes oxygen or sulfur donor atoms to encapsulate the manganese ion, leading to highly stable complexes.

Schiff Base and Tetrazole-Amine Coordination

Schiff base ligands are a prominent class of ligands in manganese coordination chemistry. They are typically synthesized through the condensation of a primary amine and a carbonyl compound (aldehyde or ketone), resulting in a characteristic azomethine or imine (-C=N-) group. These ligands are versatile because their steric and electronic properties can be easily tuned by changing the amine and carbonyl precursors. mdpi.comnih.gov Coordination with manganese usually occurs through the nitrogen atom of the azomethine group, and often involves other donor atoms present in the ligand structure (like phenolic oxygen or other amine nitrogens) to form stable chelate rings. Manganese(II) complexes with Schiff base ligands have been studied for their rich redox properties and potential applications in catalysis. nih.gov

Tetrazole-containing ligands represent another important group for constructing manganese coordination compounds. The tetrazole ring is a five-membered heterocycle with four nitrogen atoms, providing multiple potential coordination sites. Tetrazole carboxylates, which combine the rigid tetrazole ring with a flexible carboxylate group, are particularly effective in creating diverse coordination architectures, from one-dimensional chains to two-dimensional layers. rsc.org In various synthesized manganese(II) compounds, the tetrazolate-5-carboxylate (tzc) ligand has demonstrated versatile coordination modes, binding to the metal center through different nitrogen atoms of the tetrazole ring as well as the oxygen atoms of the carboxylate group. researchgate.netmdpi.com The coordination can lead to dinuclear manganese units with double N-N bridges or extended polymeric chains. researchgate.netmdpi.com

Influence of Ligand Sterics on Coordination Geometry

The steric properties of the azane ligand—that is, the spatial arrangement and bulkiness of its constituent atoms and groups—have a profound influence on the coordination geometry of the resulting manganese complex. Steric hindrance between bulky substituents on the ligand can prevent ideal coordination geometries and lead to distorted structures.

For example, in manganese(I) complexes with tridentate phosphine ligands, the flexibility of the ligand backbone can allow for either a meridional (mer) or facial (fac) arrangement of the donor atoms. The steric demands of the ligand can favor one isomer over the other, which in turn affects the complex's reactivity. Similarly, in a series of manganese coordination polymers, the use of different ancillary ligands (5,5'-dimethyl-2,2'-bipyridine vs. 4,4'-dimethyl-2,2'-bipyridine) promoted distinct crystal structures and dimensionalities, a difference attributed in part to steric effects.

In complexes with bulky N₆-tripodal ligands, strong steric hindrance between ligand moieties can prevent the expected coordination mode, forcing the ligand to adopt an alternative binding fashion or leading to highly distorted geometries that are intermediate between idealized forms like octahedral and trigonal prismatic. This control over geometry through steric effects is a key strategy in designing manganese complexes with specific magnetic or catalytic properties.

Theoretical and Computational Investigations of Azane;manganese Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for understanding the fundamental properties of manganese-nitrogen systems. It allows for the prediction and analysis of various molecular characteristics that are crucial for their chemical behavior.

HOMO-LUMO Energy Gaps and Electronic Transitions

A key output from DFT calculations is the determination of frontier molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's electronic stability and its propensity for electronic transitions asianpubs.orgnih.govua.esacs.orgcerist.dzmdpi.comresearchgate.netresearchgate.netresearchgate.net. A smaller HOMO-LUMO gap generally suggests a molecule is more reactive and prone to electron transfer or excitation. For manganese-nitrogen systems, calculated HOMO-LUMO gaps can correlate with observed electronic transitions in UV-Vis spectroscopy, providing insights into potential optical properties or charge transfer characteristics acs.orgnih.govua.escerist.dzmdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.com. For example, a calculated gap of 3.19 eV for a manganese complex indicated molecular chemical stability nih.gov. Time-Dependent DFT (TD-DFT) is often used to predict electronic transition energies and assign spectral features, offering a direct link between theoretical calculations and experimental UV-Vis and MCD spectra acs.orgmdpi.comresearchgate.netmdpi.comchemrxiv.orguni-kiel.de.

Chemical Hardness and Dipole Moments

Derived from frontier orbital energies, chemical hardness (η) and dipole moments are important parameters that describe a molecule's reactivity and polarity, respectively. Chemical hardness quantifies a molecule's resistance to electronic deformation, with higher hardness generally indicating greater stability nih.govua.esacs.orgresearchgate.netekb.egredalyc.org. DFT calculations have provided values for chemical hardness in various manganese-nitrogen compounds, offering insights into their relative stability and reactivity nih.govua.esacs.orgresearchgate.netekb.eg. For instance, compounds with moderate hardness values (e.g., around 1.60 eV) suggest greater stability and resistance to chemical reactions nih.govacs.org. Dipole moments, calculated using DFT, describe the charge distribution within a molecule. These values are important for understanding intermolecular interactions, solubility, and potential non-linear optical (NLO) properties nih.govua.esresearchgate.netchemrxiv.orgekb.eg. For example, a manganese(II) complex was calculated to have a dipole moment of 6.9321 Debye, indicating significant polarity ekb.eg.

Vibrational Frequency Analysis and Spectroscopic Correlations

DFT is extensively used to calculate vibrational frequencies, which can be directly compared to experimental Infrared (IR) and Raman spectra. This comparison is crucial for validating the calculated geometries and identifying specific vibrational modes associated with metal-ligand bonds or ligand internal vibrations acs.orgua.esresearchgate.netpnas.orgresearchgate.netaip.orgacs.orgunige.chsjtu.edu.cnresearchgate.netudel.eduacs.org. For manganese-nitrogen systems, these calculations can pinpoint frequencies corresponding to Mn-N stretching or bending modes, providing detailed structural and bonding information acs.orgpnas.orgresearchgate.netaip.orgacs.orgunige.chsjtu.edu.cnresearchgate.netudel.eduacs.org. For instance, studies on manganese nitrides have utilized DFT to analyze phonon modes and their relation to Raman spectra researchgate.netaip.orgsjtu.edu.cn. Similarly, vibrational analysis of manganese oxalates using DFT has shown good agreement with experimental IR and Raman spectra, confirming the accuracy of the computational approach for characterizing these complexes acs.org. The analysis of vibrational frequencies, particularly in conjunction with isotopic substitution (e.g., 18O for Mn-O bonds), provides strong evidence for the nature of chemical bonds chemrxiv.org.

Mechanistic Studies through Computational Modeling

Computational modeling, primarily using DFT, plays a vital role in elucidating the detailed mechanisms of reactions involving manganese-nitrogen systems, particularly in catalytic processes.

Reaction Pathways and Transition State Analysis (e.g., Ammonia (B1221849) Oxidation)

DFT calculations are instrumental in mapping out reaction pathways and identifying transition states for various chemical transformations. This is particularly relevant for processes like ammonia oxidation, where manganese complexes can act as catalysts scispace.comresearchgate.netnih.govresearchgate.net. Mechanistic studies often involve proposing a series of elementary steps, calculating the energies of intermediates and transition states, and identifying the rate-determining step. For ammonia oxidation to dinitrogen, DFT calculations have supported proposed mechanisms involving nucleophilic attack of ammonia on manganese nitrogenous species to form N-N bonds scispace.comresearchgate.netnih.gov. These studies can reveal key intermediates such as manganese imides or nitrides and characterize the energy barriers associated with their formation and transformation scispace.comresearchgate.netnih.govresearchgate.net. For example, DFT calculations have been used to confirm plausible reaction mechanisms for manganese-catalyzed ammonia oxidation, identifying steps such as the formation of manganese ammonia complexes, followed by oxidation and deprotonation to imide complexes, and subsequent nitrogen-nitrogen bond formation scispace.comresearchgate.netnih.gov. The analysis of transition states provides critical information about the activation energies required for each step, offering a detailed understanding of the catalytic cycle and guiding the design of more efficient catalysts scispace.comresearchgate.netnih.govresearchgate.netacs.org.

Environmental and Industrial Aspects of Manganese Azane Chemistry

Role of Manganese in Hydrometallurgical Processes

Hydrometallurgy stands as a primary technique for the extraction and purification of manganese from its ores. wikipedia.orgresearchgate.net These processes are often complicated by the presence of other divalent ions such as iron, copper, nickel, cobalt, and zinc in the leach liquors, which makes the separation of manganese a significant challenge. wikipedia.orgresearchgate.net Various methods, including precipitation, cementation, solvent extraction, and ion exchange, are employed to concentrate and purify the manganese solutions. wikipedia.orgresearchgate.net

The extraction of manganese through hydrometallurgical routes involves dissolving the manganese from its ore, which often requires acidic and reducing conditions to bring the manganese into the solution phase. researchgate.net Once in solution, manganese must be separated from impurities. Precipitation is a key step in this separation. wikipedia.orgresearchgate.net

Several precipitation techniques are utilized:

Hydroxide (B78521) Precipitation: This is a common method in hydrometallurgy to remove metals from solutions. However, for manganese, its selectivity is poor, and it is generally only effective when used in combination with other methods. mdpi.com

Carbonate Precipitation: This process is important for recovering manganese. By using ammonia (B1221849) in the carbonate process, other valuable metals like nickel and cobalt can be kept in solution as ammine complexes while manganese precipitates as manganese carbonate. wikipedia.org

Oxidative Precipitation: In this method, manganese is precipitated as insoluble manganese dioxides (MnO₂). This technique is widely applied to remove manganese impurities from processing circuits for zinc, cobalt, and nickel. wikipedia.orgmdpi.com The oxidative precipitation with an SO₂/air system is particularly promising for both removal and recovery of manganese from waste solutions. mdpi.com

The choice of method depends on the specific composition of the ore and the desired purity of the final manganese product.

Ammonia (referred to as azane (B13388619) in the compound name "Azane;manganese") plays a crucial role in the selective processing of manganese-containing solutions. Its primary function is to act as a complexing agent, which allows for the separation of manganese from other valuable metals. wikipedia.orgresearchgate.net

In ammoniacal leaching, particularly for manganese nodules, the extent of manganese extraction can depend on the buffering agent used, such as ammonium (B1175870) carbonate or ammonium sulfate (B86663). hsferroalloy.com A key strategy involves using ammonia to form stable, soluble ammine complexes with metals like copper, nickel, and cobalt. wikipedia.orgresearchgate.net This stabilization in the aqueous phase allows for the selective precipitation of manganese, typically as manganese carbonate (MnCO₃), by adding a carbonate source like ammonium carbonate. wikipedia.orgresearchgate.net

Another application involves the selective precipitation of manganese using ammonia from a solution containing other metals. For instance, in processing spent catalysts, ammonia can be added to precipitate manganese while cobalt remains in the solution as a Co(III) hexammine complex. researchgate.net Furthermore, in the purification of manganous sulfate solutions, ammonia is used to precipitate impurities like iron and aluminum. nanorh.com The concentration of ammonia and carbon dioxide are important parameters in these leaching and precipitation processes. fm-metal.com

Table 1: Role of Ammonia in Manganese Hydrometallurgy

Process StepFunction of AmmoniaTarget Metals for SeparationManganese Product
Purification Precipitates impuritiesIron, AluminumPurified Manganese Solution
Selective Leaching Forms soluble ammine complexesCopper, Nickel, Cobalt, ZincManganese Carbonate/Oxide (residue)
Selective Precipitation Stabilizes other metals in solutionCobalt, NickelManganese Carbonate

Manganese and its Compounds in Soil Biogeochemistry

Manganese is a redox-active and biologically important metal that significantly influences carbon cycling in terrestrial ecosystems. wikipedia.org Its biogeochemistry in soils is complex due to its existence in multiple oxidation states, primarily Mn(II), Mn(III), and Mn(IV). researchgate.net Only the divalent form, Mn²⁺, is readily available for plant uptake. researchgate.net

Manganese has a dual role in the cycling of soil organic matter (SOM), capable of both stabilizing and destabilizing it. wikipedia.orgnanorh.com This dual functionality makes its impact on long-term carbon storage a complex area of study. nanorh.com

Stabilization: Manganese(IV)-oxides can bind with and stabilize organic matter in quantities comparable to iron(III)-oxides. nanorh.com This process helps in the sequestration of carbon in the soil.

Destabilization (Degradation): Conversely, manganese acts as a potent oxidizer of SOM. wikipedia.orgnanorh.com Soluble Mn(III) species, in particular, are thought to be a key factor in the oxidation of soil organic carbon. fm-metal.com Experimental additions of soluble Mn(II) have been shown to increase the release of carbon dioxide during the decomposition of leaf litter, which is attributed to the stimulation of enzymatic oxidation of recalcitrant compounds like lignin (B12514952). nanorh.com

The net effect of these competing processes can lead to a decrease in soil carbon storage in environments where manganese bioavailability is high. nanorh.com

Manganese oxides are significant contributors to the abiotic oxidation of various compounds in the soil. mdpi.com This non-biological oxidation is a crucial, though sometimes overlooked, component of soil biogeochemical cycles.

Research has demonstrated that a significant portion of the measured activity of phenol (B47542) oxidases—enzymes that break down lignin and phenolic compounds—in some tropical soils is not from microbial enzymes but from abiotic oxidation by manganese oxides. mdpi.com This finding has important implications for understanding carbon dynamics, suggesting that a portion of organic matter turnover is mediated by these abiotic processes. mdpi.com

The oxidation of Mn(II) to form Mn(III/IV) oxides is itself a process that involves both biotic and abiotic pathways. mdpi.com While bacterially mediated oxidation is significantly faster, the process involves a combination of enzymatically produced reactive oxygen species and mineral catalysis. mdpi.com The abiotic conversion of the nitrification intermediate hydroxylamine (B1172632) (NH₂OH) to nitrous oxide (N₂O) is also strongly influenced by the presence of manganese dioxide (MnO₂), along with soil pH and organic matter content. rsc.org

Table 2: Effects of Manganese on Soil Organic Matter

ProcessMediating Manganese SpeciesEffect on Soil Organic MatterImpact on Carbon Cycle
Stabilization Mn(IV)-oxidesBinding and preservation of organic compoundsCarbon Sequestration
Oxidation (Biotic/Abiotic) Mn(II), Mn(III), Mn(IV)-oxidesDegradation of lignin and other recalcitrant compoundsCarbon Release (CO₂)
Abiotic Oxidation Mn oxidesOxidation of phenolic compounds and other substancesContribution to organic matter turnover

Advanced Materials Synthesis Involving Manganese and Nitrogen

Manganese and nitrogen form a variety of compounds, known as manganese nitrides, which are key components in the synthesis of advanced materials. These materials are of interest due to their diverse magnetic, electronic, and mechanical properties. researchgate.nethsferroalloy.com

Several stable manganese nitride compounds exist, including Mn₄N, Mn₂N, Mn₃N₂, and Mn₆N₅₋₆. wikipedia.org The synthesis of these materials typically involves the reaction of manganese metal with nitrogen or ammonia gas at high temperatures. wikipedia.orgresearchgate.net However, achieving homogenous samples can be challenging as a passivating surface layer often forms. wikipedia.org Alternative synthesis methods include:

Solid-state metathesis: For example, reacting manganese(II) chloride with magnesium nitride. wikipedia.org

Reduction of manganese oxides: Using molten sodamide to reduce manganese oxides to nitrides. wikipedia.org

Ammonolysis: The thermal decomposition of compounds like manganocene in the presence of ammonia. wikipedia.org

High-pressure synthesis: Reacting manganese with nitrogen under high pressure and temperature can produce nitrogen-rich nitrides. researchgate.netmdpi.com

These manganese-nitrogen compounds are utilized in a range of advanced applications. Manganese nitride is widely used as an alloying agent in the production of high-strength, stainless, and refractory steels, where nitrogen enhances strength and plasticity. fm-metal.comsamaterials.com In the realm of advanced materials, manganese nitride nanoparticles serve as catalysts in chemical reactions such as ammonia synthesis and CO₂ reduction. nanorh.comsamaterials.com They are also used in energy storage devices like lithium-ion batteries and supercapacitors, and in magnetic storage applications. nanorh.com

Furthermore, manganese and nitrogen are used to create doped carbon materials. For instance, manganese- and nitrogen-doped porous carbons are being developed as efficient catalysts for the oxygen reduction reaction, a critical process in fuel cells and metal-air batteries. rsc.orgmdpi.com Single manganese atoms anchored on nitrogen-doped graphene are also being explored as promising catalysts for the nitrogen reduction reaction to produce ammonia. ustc.edu.cn

Table 3: Synthesis and Applications of Manganese-Nitrogen Materials

MaterialSynthesis Method(s)Key PropertiesAdvanced Applications
Manganese Nitrides (e.g., Mn₃N₂, Mn₄N) High-temperature nitridation, Solid-state metathesis, AmmonolysisAntiferromagnetic/Ferromagnetic, High hardness, Thermal stabilityAlloying agent for steel, Catalysis (ammonia synthesis), Magnetic materials, Wear-resistant coatings
Manganese Nitride Nanoparticles Various chemical synthesis routesHigh surface area, Catalytic activity, High conductivityCatalysis (CO₂ reduction), Energy storage (batteries, supercapacitors), Magnetic sensors
Mn- and N-doped Carbon Materials Hydrothermal methods, Pyrolysis of precursorsElectrocatalytic activity, High surface area, Porous structureCatalysts for oxygen reduction reaction (fuel cells), Supercapacitors
Single-atom Mn on N-doped Graphene Controlled deposition techniquesHigh catalytic efficiency for nitrogen reductionAmmonia synthesis

Production of Metal Nitride and Oxide Powders

Manganese-azane compounds are valuable precursors for the synthesis of nanocrystalline manganese nitride (Mn₃N₂) and, subsequently, manganese oxide powders. The use of a single-source precursor like a manganese amide allows for controlled synthesis of nanomaterials with desired properties.

A key example of a manganese-azane precursor is manganese bis(trimethylsilyl)amide, with the chemical formula Mn[N(Si(CH₃)₃)₂]₂. epa.govresearchgate.net This compound serves as a convenient starting material for producing pure, nanocrystalline η-Mn₃N₂ powders. The synthesis process involves two main steps:

Ammonolysis: The manganese bis(trimethylsilyl)amide precursor is first reacted with liquid ammonia under reflux conditions. This step removes the trimethylsilyl (B98337) groups and forms a manganese-nitrogen intermediate.

Pyrolysis: The resulting intermediate is then pyrolyzed under a flow of ammonia at elevated temperatures, typically ranging from 150–900 °C. researchgate.net This thermal decomposition leads to the formation of manganese nitride nanopowders.

The average crystallite size of the resulting manganese nitride powder can be controlled by adjusting the pyrolysis temperature. epa.govresearchgate.net

These manganese nitride nanopowders are highly reactive towards air. researchgate.net Upon exposure to oxygen, they can be converted into manganese oxide powders. The specific oxide phase formed depends on the crystallinity of the nitride precursor:

Well-crystallized manganese nitride, produced at higher pyrolysis temperatures, tends to oxidize to manganese(II) oxide (MnO). researchgate.net

Poorly crystalline manganese nitride, formed at lower temperatures, can undergo self-ignition upon oxidation to form manganese(II,III) oxide (Mn₃O₄). researchgate.net

This precursor-based approach provides a versatile route to various manganese-based nanopowders, as summarized in the table below.

Precursor CompoundSynthesis StepsPrimary ProductOxidation Product(s)Controllable Parameters
Manganese bis(trimethylsilyl)amide1. Reaction with liquid ammonia 2. Pyrolysis under ammonia flow (150–900 °C)Nanocrystalline η-Mn₃N₂MnO or Mn₃O₄Pyrolysis Temperature (affects crystallite size and subsequent oxide phase)

Auto-Ignition Combustion Synthesis Methods

Auto-ignition combustion synthesis, often referred to as solution combustion synthesis (SCS), is a rapid and energy-efficient method for producing a wide variety of nanoscale materials, including metal oxides. acs.org This technique involves a self-sustaining exothermic reaction in a homogeneous solution of an oxidizer (typically a metal nitrate) and a fuel (an organic compound like urea (B33335) or glycine). acs.orgrsc.org While not directly starting from a manganese-azane complex, this method is highly relevant to the production of manganese-containing powders and illustrates a key industrial process for oxide synthesis.

The general procedure for solution combustion synthesis of manganese oxides involves the following steps:

Precursor Solution Preparation: A manganese salt, such as manganese nitrate (B79036) (Mn(NO₃)₂), acts as the manganese precursor and oxidizer. This is dissolved in water along with a fuel. rsc.org

Heating and Dehydration: The solution is heated, typically on a hot plate or in a furnace, to evaporate excess water and form a viscous gel. acs.orgicrc.ac.ir

Auto-ignition: Upon reaching the ignition temperature, the gel undergoes a spontaneous, rapid, and highly exothermic combustion reaction. This process is characterized by the evolution of large volumes of gases and the formation of a voluminous, fluffy powder. icrc.ac.irmdpi.com

Calcination (Optional): The as-synthesized powder may be subsequently calcined at higher temperatures to improve crystallinity and obtain the desired phase of the metal oxide. icrc.ac.ir

The properties of the final manganese oxide powder, such as the specific phase (e.g., MnO, Mn₂O₃, Mn₃O₄, or MnO₂) and particle size, are influenced by several factors. rsc.org

ParameterInfluence on Synthesis and Product
Type of Fuel Different fuels (e.g., glycine (B1666218), urea) have different combustion characteristics, affecting the reaction temperature and the resulting product's morphology. rsc.org
Fuel-to-Oxidizer Ratio This ratio significantly impacts the combustion temperature and the redox conditions of the reaction, which in turn determines the oxidation state of the manganese in the final product. rsc.org Fuel-lean conditions generally favor the formation of oxides with higher manganese oxidation states (like MnO₂). rsc.org
Combustion Temperature The adiabatic combustion temperature, which is the theoretical maximum temperature, influences the phase and crystallinity of the synthesized powder. rsc.org

This method is advantageous due to its simplicity, speed, and ability to produce nano-crystallite powders. icrc.ac.ir For example, various manganese oxides, including MnO, Mn₃O₄, Mn₂O₃, and MnO₂, have been successfully synthesized by varying the fuel ratio in a solution combustion system. rsc.org

General Environmental Remediation Strategies for Manganese

Manganese is an essential micronutrient, but its presence in high concentrations in the environment, particularly in water and soil, can pose risks to ecosystems and human health. nih.gov Therefore, various remediation strategies have been developed to manage manganese contamination. These methods can be broadly categorized into physicochemical and biological approaches. nih.govresearchgate.net

Physicochemical Methods:

These traditional methods involve physical and chemical processes to remove manganese from contaminated media. nih.gov

Chemical Precipitation: This involves adjusting the pH and adding chemical oxidants (like chlorine or potassium permanganate) to convert soluble Mn(II) into insoluble manganese oxides (e.g., MnO₂), which can then be removed by filtration or sedimentation. westechwater.com

Adsorption: Various adsorbent materials, such as activated carbon, zeolites, and iron or aluminum oxides, can be used to bind manganese ions from water. eclim.vn This method is effective but requires the periodic replacement of the adsorbent material. eclim.vn

Ion Exchange: This technique uses resin materials that exchange their ions for manganese ions in the water. eclim.vn It is an effective method but can be more costly and may require regeneration of the resin. westechwater.com

Aeration: In this process, air is used to oxidize dissolved manganese, causing it to precipitate as manganese dioxide. The precipitate is then removed through filtration. This is an environmentally friendly method but may require large equipment. westechwater.comeclim.vn

Biological Remediation (Bioremediation):

Bioremediation utilizes living organisms, primarily microorganisms and plants, to remove or detoxify manganese. These methods are often more cost-effective and environmentally friendly than physicochemical techniques. nih.govresearchgate.net

Microorganism-Mediated Remediation: Various bacteria and fungi can effectively remove manganese through several mechanisms: nih.gov

Biosorption: Manganese ions bind to the surface of the microbial biomass.

Bioaccumulation: Manganese is taken up and stored within the microbial cells.

Bio-oxidation: Microorganisms enzymatically oxidize soluble Mn(II) to insoluble Mn(III/IV) oxides.

Phytoremediation: This approach uses plants to clean up contaminated soil and water. mdpi.com Specific plants can accumulate manganese in their tissues (phytoextraction) or stabilize it in the soil around their roots (phytostabilization), thereby reducing its bioavailability and mobility. mdpi.com

The selection of a particular remediation strategy depends on factors such as the concentration of manganese, the nature of the contaminated site, and economic considerations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing manganese-ammonia complexes with high purity and yield?

  • Methodological Answer : Begin with a systematic literature review to identify existing protocols for synthesizing transition metal-ammonia complexes. Design experiments varying parameters such as pH, temperature, solvent polarity, and molar ratios of Mn precursors to ammonia. Use techniques like UV-Vis spectroscopy to monitor reaction progress and X-ray diffraction (XRD) for structural validation. Titration methods can quantify unreacted ammonia, while elemental analysis confirms stoichiometry. Replicate published procedures to establish baseline conditions before optimizing .
  • Key Considerations : Document deviations from literature methods (e.g., inert atmosphere requirements for Mn²⁺ stability) and validate purity via cyclic voltammetry to detect redox-active impurities .

Q. How can researchers characterize the coordination geometry and electronic properties of manganese-ammonia complexes?

  • Methodological Answer : Combine spectroscopic and computational tools:

  • Spectroscopy : Use IR to identify NH₃ ligand vibrations (e.g., symmetric/asymmetric stretching modes). Electron paramagnetic resonance (EPR) can reveal Mn oxidation states and ligand-field splitting.
  • Computational : Perform density functional theory (DFT) calculations to model geometries and compare predicted vs. observed spectroscopic data.
  • Crystallography : Single-crystal XRD is critical for resolving bond lengths and angles .
    • Data Validation : Cross-reference results with databases (e.g., Cambridge Structural Database) to identify anomalies in bond metrics .

Advanced Research Questions

Q. How can conflicting literature reports on the stability constants of manganese-ammonia complexes be resolved?

  • Methodological Answer : Conduct a meta-analysis of published stability constants, noting experimental conditions (ionic strength, temperature, analytical methods). Replicate studies under controlled conditions using isothermal titration calorimetry (ITC) for direct thermodynamic measurements. Apply statistical tools (e.g., ANOVA) to assess variability between datasets. Investigate potential sources of error, such as ammonia volatility or Mn²⁺ oxidation during titration .
  • Case Study : If one study reports logβ = 4.2 (pH 7) and another logβ = 3.8 (pH 6.5), use speciation software (e.g., HYSPEC) to model pH-dependent stability and identify methodological discrepancies .

Q. What mechanistic insights can be gained from studying ligand substitution kinetics in manganese-ammonia complexes?

  • Methodological Answer : Design stopped-flow experiments to monitor ligand displacement by competitive ligands (e.g., EDTA). Use pseudo-first-order kinetics under varying ammonia concentrations to distinguish associative vs. dissociative pathways. Isotopic labeling (¹⁵N-NH₃) coupled with mass spectrometry can track ligand exchange rates. Compare results with DFT-calculated activation energies to propose mechanisms .
  • Advanced Tool : Apply Marcus theory to analyze electron-transfer steps if redox-active intermediates are detected .

Q. How can computational models predict the catalytic activity of manganese-ammonia complexes in oxidation reactions?

  • Methodological Answer : Develop quantum mechanical models (e.g., DFT) to simulate reaction pathways for Mn-NH₃ catalysts in processes like water oxidation. Validate models by comparing predicted transition states with experimental kinetic isotope effects (KIE). Use molecular dynamics (MD) to simulate solvent interactions and assess catalyst stability under operational conditions .
  • Data Integration : Cross-validate computational results with in situ Raman spectroscopy during catalysis to detect intermediate species .

Methodological Best Practices

Q. How should researchers address reproducibility challenges in synthesizing manganese-ammonia complexes?

  • Guidelines :

  • Documentation : Record exact grades of reagents (e.g., trace metal-free NH₃ solutions), purification steps, and environmental controls (e.g., O₂-free gloveboxes).
  • Collaborative Validation : Share protocols with independent labs to test reproducibility. Use platforms like Zenodo to publish raw XRD files and spectroscopic data .
    • Troubleshooting : If yields vary between batches, analyze via ICP-MS to detect trace metal contaminants affecting Mn coordination .

Q. What strategies are effective for analyzing non-linear behavior in spectroscopic data of manganese-ammonia systems?

  • Approach : Employ multivariate analysis (e.g., principal component analysis) to deconvolute overlapping UV-Vis absorption bands. Use global fitting algorithms for kinetic data with multiple exponentials. For EPR silent species (e.g., Mn⁴⁺), supplement with X-ray absorption spectroscopy (XAS) to probe local structure .

Tables for Quick Reference

Technique Application Key Parameters
XRDDetermine crystal structureResolution < 0.8 Å, R-factor < 5%
DFT CalculationsPredict electronic structureB3LYP/def2-TZVP basis set, solvent model
ITCMeasure stability constantsCell constant calibration, ΔH precision ±1%
Stopped-Flow KineticsStudy ligand substitution ratesDead time < 2 ms, temperature control ±0.1°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.